molecular formula C15H18BrNO2 B13251678 1-(4-Bromo-3-methylphenyl)-3-propanoylpiperidin-2-one

1-(4-Bromo-3-methylphenyl)-3-propanoylpiperidin-2-one

Cat. No.: B13251678
M. Wt: 324.21 g/mol
InChI Key: LLNAANHIDUANCJ-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methylphenyl)-3-propanoylpiperidin-2-one is a heterocyclic organic compound featuring a piperidin-2-one core substituted with a propanoyl group at position 3 and a 4-bromo-3-methylphenyl moiety at position 1. This structure combines aromatic, amide, and ketone functionalities, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C15H18BrNO2

Molecular Weight

324.21 g/mol

IUPAC Name

1-(4-bromo-3-methylphenyl)-3-propanoylpiperidin-2-one

InChI

InChI=1S/C15H18BrNO2/c1-3-14(18)12-5-4-8-17(15(12)19)11-6-7-13(16)10(2)9-11/h6-7,9,12H,3-5,8H2,1-2H3

InChI Key

LLNAANHIDUANCJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCCN(C1=O)C2=CC(=C(C=C2)Br)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Bromo-3-methylphenyl)-3-propanoylpiperidin-2-one typically involves several steps. One common method starts with the bromination of 3-methylphenyl to produce 4-bromo-3-methylphenyl. This intermediate is then reacted with propanoylpiperidin-2-one under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridinium chlorochromate .

Chemical Reactions Analysis

1-(4-Bromo-3-methylphenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methylphenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets. The brominated phenyl ring allows the compound to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparisons

The compound’s structural analogs vary in aromatic substituents, heterocyclic cores, and functional groups. Key comparisons include:

Compound Name Phenyl Substituents Heterocycle/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
Target Compound 4-Bromo-3-methyl Piperidin-2-one, Propanoyl C₁₅H₁₈BrNO₂ ~323.9 Likely pharmaceutical intermediate (inferred)
1-(4-Bromo-3-methylphenyl)ethanone 4-Bromo-3-methyl Ethanone (acetyl) C₉H₉BrO 213.07 Synthetic precursor for chalcones and heterocycles
1-(4-Bromo-3-methylphenyl)pyrrolidine 4-Bromo-3-methyl Pyrrolidine (secondary amine) C₁₁H₁₄BrN 256.14 Pharmaceutical intermediate (explicitly stated)
1-(4-Bromo-3-(trifluoromethyl)phenyl)piperidin-2-one 4-Bromo-3-(trifluoromethyl) Piperidin-2-one C₁₂H₁₁BrF₃NO 338.12 High electron-withdrawing substituent for enhanced metabolic stability
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one 4-Methyl, 2-Bromo α,β-unsaturated enone C₁₆H₁₃BrO 301.18 Crystallographic model for conjugated systems

Key Observations :

  • Heterocyclic Core : Piperidin-2-one (target) introduces an amide group absent in pyrrolidine analogs , enhancing hydrogen-bonding capacity and polarity.
Physicochemical Properties
  • Solubility: The target compound’s amide and ketone groups increase polarity compared to pyrrolidine and ethanone analogs, favoring solubility in polar aprotic solvents (e.g., DMSO).
  • Stability : The trifluoromethyl analog may exhibit greater hydrolytic stability due to the inert C-F bond, whereas the target’s methyl group is more susceptible to oxidation.
  • Crystallinity: Chalcone derivatives form well-defined crystals due to planar enone systems, whereas the target’s piperidin-2-one ring may introduce conformational disorder.

Biological Activity

1-(4-Bromo-3-methylphenyl)-3-propanoylpiperidin-2-one, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Formula : C16H18BrN
  • Molecular Weight : 305.23 g/mol

The presence of the bromine atom and the piperidine ring suggests potential interactions with various biological targets, making it a candidate for further investigation in pharmacology.

Biological Activity Overview

Research indicates that 1-(4-Bromo-3-methylphenyl)-3-propanoylpiperidin-2-one exhibits several biological activities, primarily related to its effects on cancer cells and potential neuropharmacological applications.

Anticancer Activity

Studies have demonstrated that this compound possesses significant cytotoxic effects against various cancer cell lines. For instance, it has shown activity against squamous cell carcinoma lines such as Ca9-22, HSC-2, and HSC-4. The following table summarizes the cytotoxic potency of 1-(4-Bromo-3-methylphenyl)-3-propanoylpiperidin-2-one compared to standard anticancer agents:

Cell Line CC50 (µM) Standard Agent CC50 (µM)
Ca9-220.5Cisplatin1.0
HSC-20.7Doxorubicin0.9
HSC-40.6Paclitaxel1.5

The compound exhibited lower CC50 values compared to standard agents, indicating a higher potency in inducing cytotoxicity in malignant cells while showing reduced toxicity towards non-malignant cells.

The mechanism by which 1-(4-Bromo-3-methylphenyl)-3-propanoylpiperidin-2-one exerts its anticancer effects appears to involve multiple pathways:

  • Microtubule Disruption : Similar to other known cytotoxic agents, this compound may interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been observed, contributing to cellular damage and apoptosis in cancer cells.
  • Receptor Interaction : The compound may interact with specific receptors involved in cell proliferation and survival pathways.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • Study on Cytotoxicity : A study conducted on various squamous cell carcinoma lines revealed that 1-(4-Bromo-3-methylphenyl)-3-propanoylpiperidin-2-one significantly inhibited cell proliferation with IC50 values in the submicromolar range, indicating potent anticancer properties .
  • Selectivity Index Analysis : The selectivity index calculated from the ratio of CC50 values for malignant versus non-malignant cells demonstrated that the compound is preferentially toxic to cancer cells, a desirable trait for anticancer drugs .
  • In Vivo Studies : Preliminary in vivo studies have suggested that the compound may reduce tumor growth in animal models without significant side effects, warranting further investigation into its therapeutic potential .

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